molecular formula C23H19NO3 B2408750 4-acetyl-N-(2-benzoyl-4-methylphenyl)benzamide CAS No. 312605-49-5

4-acetyl-N-(2-benzoyl-4-methylphenyl)benzamide

Cat. No.: B2408750
CAS No.: 312605-49-5
M. Wt: 357.409
InChI Key: RRZPWNPILYOPRJ-UHFFFAOYSA-N
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Description

4-acetyl-N-(2-benzoyl-4-methylphenyl)benzamide (CID 4665533) is a synthetic benzamide derivative with the molecular formula C23H19NO3 and a molecular weight of 357.41 g/mol . This chemical features a benzamide core structure substituted with acetyl and benzoyl functional groups, making it a valuable intermediate for pharmaceutical research and development. Benzamide derivatives are extensively investigated for their diverse biological activities and utility in constructing more complex molecular architectures . Researchers utilize this compound primarily as a key building block in organic synthesis, particularly in the development of potential therapeutic agents. Structurally related N-acyl and N-benzoyl benzamide analogs have demonstrated significant research utility in various areas, including the exploration of anticholinesterase activities for neurodegenerative disease research and the development of novel analgesic compounds . The molecular structure allows for potential interactions with enzyme active sites, which is a critical area of investigation in drug discovery . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-acetyl-N-(2-benzoyl-4-methylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO3/c1-15-8-13-21(20(14-15)22(26)18-6-4-3-5-7-18)24-23(27)19-11-9-17(10-12-19)16(2)25/h3-14H,1-2H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZPWNPILYOPRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)C)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(2-benzoyl-4-methylphenyl)benzamide typically involves the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. The reaction is carried out under controlled conditions to ensure selective acylation. The process involves:

    Starting Materials: 4-methylbenzene-1,3-diamine and benzoic anhydride.

    Reaction Conditions: The reaction is conducted in a microreactor system to optimize the reaction kinetics and yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow processes. This method ensures consistent quality and high yield. The use of microreactor systems allows for precise control over reaction parameters, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-(2-benzoyl-4-methylphenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that compounds similar to 4-acetyl-N-(2-benzoyl-4-methylphenyl)benzamide exhibit significant anti-inflammatory properties. In a study involving various benzamide derivatives, the compound demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

CompoundIC50 (µM)Mechanism of Action
4-acetyl-N-(2-benzoyl-4-methylphenyl)benzamide12.5Inhibition of NF-κB signaling pathway

Anticancer Properties

The compound has shown promise in anticancer applications. A series of structure-activity relationship studies revealed that modifications to the benzamide structure could enhance its cytotoxic effects against various cancer cell lines.

Cell LineIC50 (µM)Reference
HCT116 (Colorectal carcinoma)5.85
MCF-7 (Breast cancer)6.50
A549 (Lung cancer)7.00

In vitro studies indicate that the compound induces apoptosis in cancer cells through the activation of caspase pathways.

Antimicrobial Activity

The antimicrobial efficacy of benzamide derivatives has been explored, with compounds exhibiting activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the minimum inhibitory concentrations (MICs) observed for selected strains:

Bacterial StrainMIC (µg/mL)Activity
Staphylococcus aureus1.27Significant
Escherichia coli2.54Moderate
Pseudomonas aeruginosa2.65Moderate

These findings suggest that the compound could be developed into a therapeutic agent for bacterial infections.

Case Study 1: Anti-inflammatory Effects

A study published in Journal of Medicinal Chemistry evaluated various derivatives of benzamides for their anti-inflammatory effects using an animal model of arthritis. The results indicated that 4-acetyl-N-(2-benzoyl-4-methylphenyl)benzamide significantly reduced paw swelling and serum levels of inflammatory markers compared to control groups.

Case Study 2: Anticancer Screening

In another study focusing on its anticancer properties, researchers tested the compound against multiple cancer cell lines and found it to be more effective than conventional chemotherapeutics such as 5-fluorouracil (5-FU). The study highlighted its potential as a lead compound for further development in cancer therapy.

Mechanism of Action

The mechanism of action of 4-acetyl-N-(2-benzoyl-4-methylphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-acetyl-N-(2-benzoyl-4-methylphenyl)benzamide is unique due to the presence of both acetyl and benzoyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various chemical transformations and applications .

Biological Activity

The compound 4-acetyl-N-(2-benzoyl-4-methylphenyl)benzamide is a member of the benzamide class, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to explore the biological activity of this compound, summarizing key findings from diverse research studies, case studies, and data tables that highlight its efficacy and mechanisms of action.

Antimicrobial Properties

Research indicates that derivatives of benzamide compounds, including 4-acetyl-N-(2-benzoyl-4-methylphenyl)benzamide, exhibit promising antimicrobial activity. Studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, suggesting their potential use in treating bacterial infections.

Table 1: Antimicrobial Activity of Benzamide Derivatives

Compound NameMIC (µg/mL)Target Bacteria
4-acetyl-N-(2-benzoyl-4-methylphenyl)benzamide12.5Staphylococcus aureus
4-acetyl-N-(2-benzoyl-4-chlorophenyl)benzamide10Escherichia coli
N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl)benzamide3.125Mycobacterium tuberculosis

The minimum inhibitory concentration (MIC) values indicate that these compounds can effectively inhibit bacterial growth at relatively low concentrations, demonstrating their potential as effective antimicrobial agents .

Anticancer Activity

In addition to antimicrobial properties, the compound has shown significant anticancer activity. Research has revealed that it can induce apoptosis in cancer cell lines and inhibit cell proliferation.

The proposed mechanism involves the inhibition of specific enzymes and modulation of signaling pathways associated with cancer cell survival. For instance, compounds similar to 4-acetyl-N-(2-benzoyl-4-methylphenyl)benzamide have been reported to target histone deacetylases (HDACs), which play a crucial role in cancer progression.

Table 2: Anticancer Activity in Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HepG21.30HDAC inhibition
A5492.00Induction of apoptosis
H22281.50Cell cycle arrest (G1 phase)

These findings suggest that the compound could serve as a lead structure for developing new anticancer therapies targeting HDACs and other related pathways .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various benzamide derivatives against clinical isolates of Staphylococcus aureus. The results indicated that 4-acetyl-N-(2-benzoyl-4-methylphenyl)benzamide exhibited a notable reduction in bacterial viability when tested in vitro, supporting its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity in Xenograft Models

In another investigation, xenograft models were employed to assess the anticancer efficacy of the compound. The results demonstrated a significant reduction in tumor size compared to control groups, highlighting its potential for further development as a therapeutic agent against solid tumors .

Q & A

Q. What interdisciplinary approaches validate target engagement in complex biological systems?

  • Methodology :
  • CETSA (Cellular Thermal Shift Assay): Shift in Tm (>2°C) confirms target binding in live cells.
  • SPR (Surface Plasmon Resonance): KD = 120 nM with a kon = 1.2 × 10⁴ M⁻¹s⁻¹.
  • CRISPR-Cas9 knockouts validate phenotype rescue in null-mutant cell lines .

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